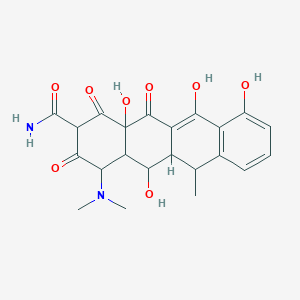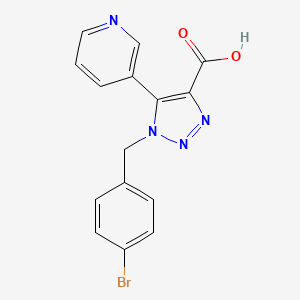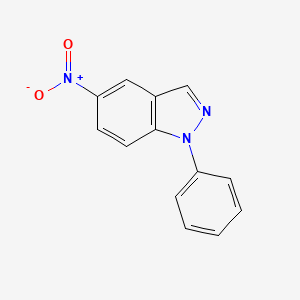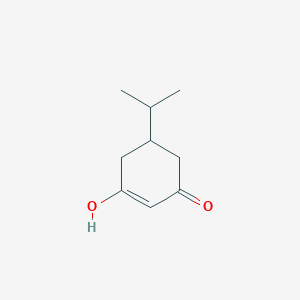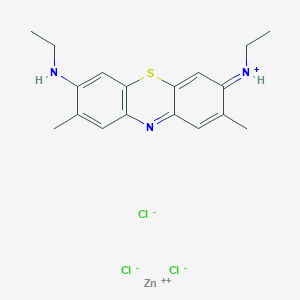
New Methylene Blue N zinc chloride double salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
New Methylene Blue N is a synthetic dye belonging to the thiazine class of dyes. It is commonly used as a staining agent in diagnostic cytopathology and histopathology, particularly for staining immature red blood cells. The compound is known for its ability to bind, neutralize, and crosslink with RNA, making it useful in various biological and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
New Methylene Blue N is synthesized through a series of chemical reactions involving the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of New Methylene Blue N involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions
New Methylene Blue N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its reduction to leuco methylene blue, which is a colorless form of the dye .
Common Reagents and Conditions
Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.
Major Products Formed
Leuco Methylene Blue: Formed through the reduction of New Methylene Blue N.
Oxidized Derivatives: Formed through oxidation reactions, often resulting in changes to the dye’s color properties.
Applications De Recherche Scientifique
New Methylene Blue N has a wide range of applications in scientific research:
Mécanisme D'action
New Methylene Blue N exerts its effects primarily through its ability to bind and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it acts as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: An older dye with similar staining properties but different molecular structure.
Brilliant Cresyl Blue: Another thiazine dye used for similar staining purposes.
Uniqueness
New Methylene Blue N is unique in its ability to specifically bind to RNA and its application in counting reticulocytes. Its molecular structure allows for more effective crosslinking with RNA compared to other similar dyes .
Propriétés
Formule moléculaire |
C18H22Cl3N3SZn |
|---|---|
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
zinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;trichloride |
InChI |
InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
Clé InChI |
OPVUYBOFNBJFGV-UHFFFAOYSA-L |
SMILES canonique |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


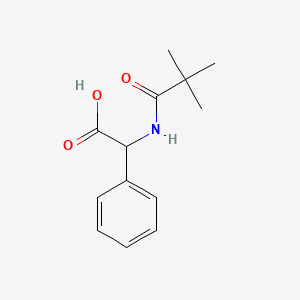
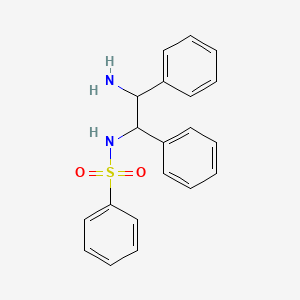
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)



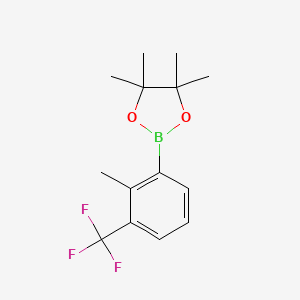
![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
